The compound can be sourced from various chemical suppliers and is often utilized in research settings for its reactivity and utility in synthetic chemistry. It falls under the category of boronic acids, which are widely recognized for their role in forming carbon-carbon bonds through cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. The molecular formula of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid is , highlighting its complex structure with multiple halogen and functional groups.
The synthesis of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid typically involves several key steps:
The molecular structure of Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid can be analyzed through various spectroscopic techniques:
The compound features two boron atoms each bonded to phenyl rings that contain chlorocarbonyl substituents, creating a rigid structure conducive to further chemical reactivity.
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid participates in various chemical reactions:
Common conditions for these reactions include:
The mechanism of action for Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid primarily involves its participation in cross-coupling reactions:
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid exhibits distinct physical and chemical properties:
Bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid has several important applications:
Boronic acids have transitioned from synthetic curiosities to privileged pharmacophores since Edward Frankland’s 1860 synthesis of organoboron compounds. Early perceptions of potential toxicity were dispelled by the discovery of endogenous boron roles in plants and the approval of bortezomib (2003), the first boronic acid-based proteasome inhibitor for multiple myeloma. This milestone catalyzed medicinal chemistry interest, leading to FDA-approved agents like ixazomib (oral proteasome inhibitor, 2015) and vaborbactam (β-lactamase inhibitor, 2017) [2] [5]. Concurrently, synthetic methodologies evolved dramatically:
Table 1: Evolution of Boronic Acid Applications in Chemistry
Era | Key Development | Significance |
---|---|---|
1860 | First synthesis (Frankland) | Foundation of organoboron chemistry |
Early 2000s | Bortezomib approval | Validated boronic acids as drugs |
2010s | Ixazomib/Vaborbactam | Expanded therapeutic applications |
2020s | Dimeric architectures (e.g., Bis(3-chloro-5-(chlorocarbonyl)phenyl) | Pathogen-specific targeting |
Dimeric boronic acids exhibit unique efficacy against Mycobacterium tuberculosis (Mtb) by bypassing the impermeable mycobacterial cell envelope. Unlike monomeric analogs targeting cytoplasmic proteins (e.g., β-lactamases), these dimers engage extracellular glycans containing cis-diol motifs. Key mechanisms include:
Table 2: Glycan Targets of Dimeric Boronic Acids in Mycobacteria
Glycan Component | Function | Binding Affinity |
---|---|---|
Trehalose dimycolate | Cell envelope lipid | High |
Lipoarabinomannan | Immunomodulatory glycolipid | Moderate-High |
Arabinogalactan | Cell wall structural polysaccharide | Moderate |
Peptidoglycan | Cell wall scaffold | Low-Moderate |
The bis(3-chloro-5-(chlorocarbonyl)phenyl)diboronic acid structure (CAS: 957120-24-0, C₁₄H₈B₂Cl₄O₅, MW: 419.64) integrates two critical functional groups:
Table 3: Electronic Effects of Substituents on Boronic Acid Reactivity
Substituent | Position | Effect on pKa | Impact on Diol Binding |
---|---|---|---|
-Cl | Meta | Decreases (~1–2 units) | Enhanced at neutral pH |
-OCH₃ | Para | Increases | Reduced at neutral pH |
-COCl | Meta | Decreases | Strong enhancement |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1